molecular formula C7H14ClNOS B2918170 3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride CAS No. 2375274-52-3

3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride

Cat. No.: B2918170
CAS No.: 2375274-52-3
M. Wt: 195.71
InChI Key: YPWXVWYRFOVIOE-UHFFFAOYSA-N
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Description

3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride is a complex organic compound with a molecular formula of C7H13NOS·HCl. It is characterized by its bicyclic structure containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: It can be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

  • 3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

  • Other sulfur-containing bicyclic compounds

Uniqueness: 3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride is unique due to its specific structural features and potential applications. Its bicyclic structure with sulfur, nitrogen, and oxygen atoms sets it apart from other similar compounds.

Properties

IUPAC Name

3λ4-thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS.ClH/c9-10-4-6-1-7(5-10)3-8-2-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWXVWYRFOVIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CS(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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